molecular formula C7H6BrNO3 B2885883 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 2166763-89-7

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B2885883
CAS No.: 2166763-89-7
M. Wt: 232.033
InChI Key: MPMJHIJNSWILNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid ( 2166763-89-7) is a brominated pyridone derivative of high interest in medicinal chemistry and organic synthesis. With the molecular formula C 7 H 6 BrNO 3 and a molecular weight of 232.03 g/mol, this compound serves as a versatile chemical building block [ ]. Its structure features reactive sites that allow for further functionalization, making it a valuable precursor for constructing more complex molecules [ ]. The 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold is a recognized pharmacophore, found in the core structure of several bioactive molecules and approved drugs [ ]. Researchers utilize this brominated derivative in various synthetic pathways, including metal-catalyzed cross-coupling reactions , where the bromine atom acts as a handle for introducing new carbon-carbon bonds [ ]. This enables the creation of diverse compound libraries for drug discovery programs, particularly in the development of novel enzyme inhibitors and receptor ligands. Research Applications: • A key intermediate in the synthesis of complex, multi-substituted nicotinate derivatives [ ]. • Serves as a precursor for generating 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates, which are valuable scaffolds in material and pharmaceutical science [ ]. • Can be used to prepare pyridone and pyridine derivatives with potential biological activity [ ]. Important Notice: This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use [ ]. Please refer to the Safety Datasheet (SDS) for proper handling and storage information prior to use.

Properties

IUPAC Name

5-bromo-1-methyl-4-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-9-2-4(7(11)12)6(10)5(8)3-9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMJHIJNSWILNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166763-89-7
Record name 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the bromination of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dihydropyridine derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid Br (5), CH₃ (1), COOH (3) C₇H₆BrNO₃ 232.03 Intermediate for anticancer agents
6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid Br (6), OH (3), COOH (2) C₆H₄BrNO₄ 234.01 Chelation agents, metal-binding
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid OCH₃ (5), CH₃ (2,6), NO₂-C₆H₄ (4), COOH (3) C₁₈H₁₉N₂O₆ 359.36 Cardiovascular drug intermediate
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid NO₂ (5), CH₃ (1), COOH (3) C₇H₆N₂O₅ 198.13 Potential nitration studies
5-Acetyl-2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic acid nitriles COCH₃ (5), SR (2), CN (3) Variable ~300–350 Antioxidant, antitubercular agents
Key Observations:
  • Bromine vs. Nitro Groups : Bromine at position 5 (target compound) vs. nitro at position 5 () alters electron density, affecting reactivity. Bromine’s bulkiness may hinder binding compared to nitro’s electron-withdrawing nature.
  • Carboxylic Acid Position : The carboxylic acid at position 3 (target compound) vs. position 2 () impacts metal chelation or hydrogen-bonding capabilities.
  • Aromatic Substitutents : The 3-nitrophenyl group in enhances lipophilicity, critical for blood-brain barrier penetration in cardiovascular drugs.
Key Findings:
  • Anticancer Potential: Derivatives of the target compound (e.g., KJ1–KJ19) exhibit cytotoxicity against cancer cells via autophagy induction .
  • Cardiovascular Applications : Methoxycarbonyl and nitrophenyl substituents () are critical for calcium channel modulation in drugs like barnidipine .
  • Antioxidant Activity : Nitrile and acetyl groups enhance radical scavenging, as seen in Tirzite’s compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including modifications of the Hantzsch dihydropyridine synthesis. For example, condensation of substituted aldehydes with β-keto esters in the presence of ammonium acetate under reflux conditions (ethanol, 80°C) yields dihydropyridine intermediates. Bromination at the 5th position is achieved using bromine or N-bromosuccinimide (NBS) in a controlled environment. Post-synthetic hydrolysis of ester groups (e.g., ethyl to carboxylic acid) is performed using aqueous HCl or NaOH .
Key Reaction Conditions
Solvent: Ethanol/THF
Temperature: 60–80°C
Catalysts: NH₄OAc or BF₃·Et₂O
Purification: Column chromatography (SiO₂, EtOAc/hexane)

Q. How is the compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR in DMSO-d₆ typically shows signals for the methyl group (δ ~2.5–3.0 ppm), aromatic protons (δ ~7.5–8.5 ppm), and carboxylic acid protons (δ ~12–14 ppm). X-ray crystallography may confirm stereoelectronic effects of bromine and methyl substituents .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli), while anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) are calculated. Enzymatic inhibition (e.g., kinases) is evaluated using fluorescence-based assays .

Advanced Research Questions

Q. How do electronic effects of bromine and methyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s electronegativity enhances electrophilic aromatic substitution (EAS) at the 5th position, while the methyl group at N1 sterically hinders nucleophilic attacks. Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalysis (2–5 mol%) in THF/H₂O at 70°C. Computational studies (DFT) show bromine lowers LUMO energy, facilitating oxidative addition .
Reactivity Comparison
Substituent
Bromine
Chlorine
Hydrogen

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions (pH, serum content) or impurity profiles. Validate purity via HPLC (>95%) and control for solvent effects (DMSO ≤1%). Use orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) and replicate studies across independent labs. Meta-analyses of SAR databases can identify outliers .

Q. What strategies optimize its solubility for in vivo studies?

  • Methodological Answer : Salt formation (sodium or ammonium salts) improves aqueous solubility. Co-solvents (PEG-400, cyclodextrins) or nanoformulations (liposomes) enhance bioavailability. LogP calculations (ADMET Predictor™) guide derivatization—e.g., adding polar groups (-OH, -NH₂) at the 2nd position reduces hydrophobicity .

Q. How to design derivatives for selective enzyme inhibition?

  • Methodological Answer : Docking studies (AutoDock Vina) map interactions with target enzymes (e.g., COX-2, CDK2). Introduce hydrogen-bond donors (carboxylic acid) at C3 and hydrophobic groups (aryl rings) at C5. Kinetic assays (Lineweaver-Burk plots) differentiate competitive vs. allosteric inhibition. Fluorescent probes (BODIPY tags) track target engagement in live cells .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

  • Methodological Answer : Variations in cell line genetic backgrounds (e.g., p53 status in HeLa vs. HT-29) or culture conditions (hypoxia vs. normoxia) alter drug sensitivity. Standardize protocols (e.g., ATCC guidelines) and use isogenic cell pairs. Cross-validate with transcriptomic profiling (RNA-seq) to identify resistance markers .

Experimental Design Considerations

Q. What controls are critical in stability studies under physiological conditions?

  • Methodological Answer : Include:

  • Positive control : Known stable analog (e.g., 5-FU).
  • Negative control : Compound-free buffer (PBS, pH 7.4).
  • Temperature control : 37°C vs. 4°C to assess thermal degradation.
  • LC-MS monitoring at t = 0, 24, 48 h quantifies hydrolytic or oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.